3,4-Dimethyl-1-acryloylbenzene
Description
3,4-Dimethyl-1-acryloylbenzene is an aromatic compound featuring a benzene ring substituted with two methyl groups at the 3- and 4-positions and an acryloyl group (CH₂=CHCO-) at the 1-position. This structure confers unique chemical reactivity, particularly in polymerization and conjugation reactions. The methyl groups in this compound enhance hydrophobicity and steric hindrance compared to hydroxyl-bearing analogs, influencing its applications in materials science and organic synthesis.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3 |
InChI Key |
MSNCTKREIXYJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
- Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) : Features hydroxyl groups at the 3- and 4-positions instead of methyl groups .
- Ferulic acid : A methoxy-substituted derivative of caffeic acid.
- Sinapic acid : Contains two methoxy groups and one hydroxyl group on the benzene ring.
Key Differences in Properties
Functional and Application Differences
- This compound: Primarily used as a monomer in hydrophobic polymer synthesis (e.g., adhesives, coatings) due to its low polarity and acryloyl reactivity.
- Caffeic Acid : Utilized in pharmacological research (antioxidant, anti-inflammatory) and as a food additive .
- Ferulic Acid : Common in cosmetics (UV protection) and dietary supplements.
Research Findings and Industrial Relevance
Polymerization Behavior
This compound undergoes radical polymerization more readily than caffeic acid due to the absence of hydroxyl groups, which can inhibit chain propagation. This property makes it valuable in creating cross-linked polymers with high thermal stability.
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